Boc-L-Hocys-OH.2Na
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Overview
Description
Boc-L-Hocys-OH.2Na, also known as Disodium (S)-2-((tert-butoxycarbonyl)amino)-4-sulfidobutanoate, is a compound with the molecular formula C9H15NNa2O4S and a molecular weight of 279.26 g/mol . This compound is commonly used in peptide synthesis and organic chemistry due to its protective Boc group, which is stable under various conditions and can be easily removed when necessary .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Hocys-OH.2Na typically involves the protection of the amino group of L-homocysteine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-homocysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting Boc-protected L-homocysteine is then converted to its disodium salt form by neutralizing with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Boc-L-Hocys-OH.2Na undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The thiol group in L-homocysteine can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids.
Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Major Products Formed
Deprotection: L-homocysteine.
Substitution: Alkylated L-homocysteine derivatives.
Oxidation: Disulfides or sulfonic acids.
Scientific Research Applications
Boc-L-Hocys-OH.2Na has several applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Chemistry: Employed in the synthesis of complex organic molecules due to its protective Boc group.
Biological Studies: Used in the study of sulfur-containing amino acids and their role in biological systems.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of Boc-L-Hocys-OH.2Na primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various chemical reactions and can be easily removed under acidic conditions . This allows for selective reactions to occur without interference from the amino group. The thiol group in L-homocysteine can also participate in nucleophilic substitution and oxidation reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): Used as a reagent for introducing the Boc protective group.
Fmoc-L-Hocys-OH: Another protected form of L-homocysteine using the fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-L-Aph: Boc-protected 4-amino-D-phenylalanine, used in peptide synthesis.
Uniqueness
Boc-L-Hocys-OH.2Na is unique due to its combination of the Boc protective group and the thiol group in L-homocysteine. This allows for selective protection of the amino group while retaining the reactivity of the thiol group for further chemical modifications . The disodium salt form also enhances its solubility and stability in aqueous solutions .
Properties
Molecular Formula |
C9H15NNa2O4S |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
disodium;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfidobutanoate |
InChI |
InChI=1S/C9H17NO4S.2Na/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12;;/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12);;/q;2*+1/p-2/t6-;;/m0../s1 |
InChI Key |
ANQOALIXAGPMQU-ILKKLZGPSA-L |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC[S-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[S-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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